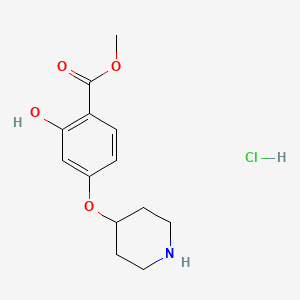

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride

Overview

Description

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring attached to a benzoate ester. It is often utilized in various scientific studies due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride typically involves the reaction of 2-hydroxy-4-(piperidin-4-yloxy)benzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pH to ensure the successful formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .

Chemical Reactions Analysis

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ester group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the ester group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling .

Comparison with Similar Compounds

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride can be compared with other similar compounds, such as:

Methyl 2-hydroxybenzoate: Lacks the piperidine ring, making it less versatile in biological interactions.

4-(Piperidin-4-yloxy)benzoic acid: Contains the piperidine ring but lacks the ester group, affecting its chemical reactivity.

Methyl 4-(piperidin-4-yloxy)benzoate: Similar structure but different substitution pattern, leading to different chemical and biological properties. The uniqueness of this compound lies in its combination of the piperidine ring and the ester group, which provides a balance of chemical reactivity and biological activity.

Biological Activity

Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzoate moiety, which is hypothesized to play a critical role in its biological interactions. The molecular formula is with a molecular weight of approximately 273.75 g/mol. The presence of both hydroxyl and ether functionalities contributes to its solubility and reactivity.

Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their activity. The piperidine ring is particularly significant for binding interactions, suggesting that it may influence enzyme kinetics or receptor signaling pathways. While comprehensive studies are still ongoing, preliminary findings indicate possible anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Effects

Studies have shown that compounds with similar structures exhibit significant anti-inflammatory activities. For instance, piperidine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess these properties. A comparative analysis with known anti-inflammatory agents revealed that this compound could be less toxic while maintaining efficacy.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate | Anti-inflammatory | TBD | |

| CGP 28238 | Anti-inflammatory | 0.05 | |

| Thalidomide | Anti-inflammatory | TBD |

2. Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated. Analogous compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Case Study 1: In vitro Evaluation of Antimicrobial Activity

A study evaluated the antimicrobial effects of several piperidine derivatives, including this compound, against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Response in Animal Models

In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests a promising therapeutic profile for conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-hydroxybenzoate | No piperidine ring | Limited biological interactions |

| 4-(Piperidin-4-yloxy)benzoic acid | Lacks ester group | Reduced chemical reactivity |

| Methyl 4-(piperidin-4-yloxy)benzoate | Different substitution pattern | Varies in biological effects |

Properties

IUPAC Name |

methyl 2-hydroxy-4-piperidin-4-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-17-13(16)11-3-2-10(8-12(11)15)18-9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQQRCDIGPBUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OC2CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.